Dabigatran-13C,d3

Description

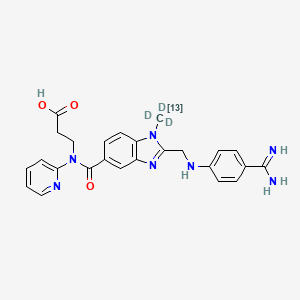

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H25N7O3 |

|---|---|

Molecular Weight |

475.5 g/mol |

IUPAC Name |

3-[[2-[(4-carbamimidoylanilino)methyl]-1-(trideuterio(113C)methyl)benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid |

InChI |

InChI=1S/C25H25N7O3/c1-31-20-10-7-17(25(35)32(13-11-23(33)34)21-4-2-3-12-28-21)14-19(20)30-22(31)15-29-18-8-5-16(6-9-18)24(26)27/h2-10,12,14,29H,11,13,15H2,1H3,(H3,26,27)(H,33,34)/i1+1D3 |

InChI Key |

YBSJFWOBGCMAKL-KQORAOOSSA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])N1C2=C(C=C(C=C2)C(=O)N(CCC(=O)O)C3=CC=CC=N3)N=C1CNC4=CC=C(C=C4)C(=N)N |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C(=O)N(CCC(=O)O)C3=CC=CC=N3)N=C1CNC4=CC=C(C=C4)C(=N)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Dabigatran-13C,d3: Chemical Structure, Properties, and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical applications of Dabigatran-13C,d3, an isotopically labeled form of the direct thrombin inhibitor, Dabigatran. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and other quantitative bioanalytical assays involving Dabigatran.

Chemical Structure and Properties

This compound is a stable isotope-labeled version of Dabigatran, a potent, reversible, and competitive direct inhibitor of thrombin. The isotopic labeling involves the incorporation of one carbon-13 atom and three deuterium atoms into the Dabigatran molecule. This labeling results in a molecule that is chemically identical to Dabigatran but has a higher molecular weight, making it an ideal internal standard for mass spectrometry-based bioanalytical methods.[1][2]

The chemical name for this compound is 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-(methyl-13C-d3)-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoic acid.[3]

Table 1: Chemical and Physical Properties of Dabigatran and this compound

| Property | Dabigatran | This compound |

| Chemical Formula | C25H25N7O3 | C24¹³CH22D3N7O3 |

| Molecular Weight | 471.5 g/mol [4] | 475.52 g/mol [1][3] |

| CAS Number | 211914-51-1[4] | 2967480-55-1[5] |

| Appearance | White to off-white powder | Presumed to be a white to off-white powder |

| Melting Point | 276-277 °C[4] | Not explicitly reported; expected to be very similar to Dabigatran |

| Solubility | Soluble in acidic solutions, slightly soluble in DMSO[5] | Soluble in acidic solutions, slightly soluble in DMSO[5] |

Note: Specific experimental data for the physical properties of this compound are not widely published. The properties are expected to be nearly identical to those of unlabeled Dabigatran due to the nature of isotopic substitution.

Mechanism of Action of Dabigatran

Dabigatran functions as a direct thrombin inhibitor. Thrombin (Factor IIa) is a crucial enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, which forms the meshwork of a blood clot. By binding to the active site of both free and clot-bound thrombin, Dabigatran effectively blocks this conversion, thereby preventing thrombus formation.[1][2]

Caption: Mechanism of action of Dabigatran as a direct thrombin inhibitor.

Application as an Internal Standard in Bioanalysis

The primary application of this compound is as an internal standard in the quantitative analysis of Dabigatran in biological matrices, such as plasma and serum, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7] The use of a stable isotope-labeled internal standard is considered the gold standard in bioanalytical chemistry as it compensates for variability in sample preparation and matrix effects, leading to high accuracy and precision.[6]

Table 2: Representative LC-MS/MS Parameters for Dabigatran Analysis using Labeled Internal Standards

| Parameter | Dabigatran | This compound (or similar labeled standard) |

| Precursor Ion (m/z) | 472.2 | 475.0 / 476.0 / 478.2 |

| Product Ion (m/z) | 289.1 | 292.0 / 293.0 / 295.2 |

| Linearity Range | 1 - 500 ng/mL | N/A |

| Lower Limit of Quantification (LLOQ) | 0.5 - 1.0 ng/mL | N/A |

Note: The exact m/z values may vary slightly depending on the specific labeling pattern (e.g., d3 vs. 13C6) and the instrument used.[7][8][9]

Experimental Protocols

The following section outlines a typical experimental protocol for the quantification of Dabigatran in human plasma using this compound as an internal standard. This protocol is a composite based on several published methods.[7][8][9]

Sample Preparation (Protein Precipitation)

-

Thaw Plasma Samples: Thaw frozen human plasma samples at room temperature.

-

Spike with Internal Standard: To a 50 µL aliquot of plasma, add 20 µL of a 100 ng/mL solution of this compound in methanol.

-

Protein Precipitation: Add 180 µL of methanol to the plasma sample.

-

Vortex: Vortex the mixture for 5 minutes to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

-

HPLC System: A high-performance liquid chromatography system capable of gradient elution.

-

Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient Program:

-

0-0.5 min: 15% B

-

0.5-1.0 min: Ramp to 95% B

-

1.0-2.0 min: Hold at 95% B

-

2.0-2.1 min: Return to 15% B

-

2.1-3.0 min: Re-equilibrate at 15% B

-

-

Injection Volume: 5 µL.

Tandem Mass Spectrometry

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Dabigatran: 472.2 → 289.1

-

This compound: 475.0 → 292.0 (or other appropriate transition based on the specific labeled standard)

-

-

Data Analysis: The concentration of Dabigatran in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in the same biological matrix.

Caption: Experimental workflow for the quantification of Dabigatran in plasma.

Synthesis of Isotopically Labeled Dabigatran

The synthesis of isotopically labeled Dabigatran, including this compound, typically involves a multi-step process starting from commercially available labeled precursors. For example, a common approach for deuterium labeling involves using deuterium methylamine hydrochloride as the deuterium source.[10][11][12] The synthesis of a 13C-labeled version of the prodrug, dabigatran etexilate, has been described starting from aniline-¹³C₆. While the specific synthesis of this compound is proprietary to the manufacturers, the general synthetic routes for Dabigatran and its analogs are well-documented in the scientific and patent literature.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Dabigatran in biological samples. Its chemical and physical properties are nearly identical to the parent compound, allowing it to serve as an ideal internal standard in LC-MS/MS assays. The detailed experimental protocols and understanding of its application are crucial for researchers and drug development professionals working on the pharmacokinetics and therapeutic monitoring of this important anticoagulant.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Dabigatran-13C-D3 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

- 4. Dabigatran | C25H25N7O3 | CID 216210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. glpbio.com [glpbio.com]

- 6. shimadzu.com [shimadzu.com]

- 7. researchgate.net [researchgate.net]

- 8. Evaluation of the DOAC-Stop Procedure by LC-MS/MS Assays for Determining the Residual Activity of Dabigatran, Rivaroxaban, and Apixaban - PMC [pmc.ncbi.nlm.nih.gov]

- 9. endotell.ch [endotell.ch]

- 10. US20150246900A1 - Process for the Synthesis of Dabigatran and Its Intermediates - Google Patents [patents.google.com]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. US9533971B2 - Process for the synthesis of dabigatran and its intermediates - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis and Isotopic Labeling of Dabigatran-13C,d3

This technical guide provides a comprehensive overview of the synthetic pathways and isotopic labeling processes for Dabigatran, a direct thrombin inhibitor. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic workflows for both Carbon-13 and Deuterium-labeled Dabigatran.

Synthesis of Dabigatran-13C

The synthesis of Carbon-13 labeled Dabigatran etexilate has been accomplished in an eight-step process with an overall yield of 6%, utilizing aniline-¹³C₆ as the starting material for the isotopic label incorporation.[1] This method provides a strategic approach to introduce the ¹³C atoms into the core structure of the Dabigatran molecule.

Experimental Protocols for Dabigatran-13C Synthesis

While the full detailed experimental protocol for each of the eight steps is extensive, the following table summarizes the key transformations and reagents involved in a common synthetic route that can be adapted for the introduction of the ¹³C label from aniline-¹³C₆. The general, non-labeled synthesis typically involves the coupling of key intermediates, which can be prepared from isotopically labeled precursors.

| Step | Reaction | Key Reagents and Conditions |

| 1 | Amidation | 4-methylamino-3-nitro-benzoyl chloride, ethyl 3-(pyridin-2-ylamino)propanoate, Triethylamine, Dichloromethane (DCM), 0-10 °C to 30 °C |

| 2 | Reduction of Nitro Group | Palladium on Carbon (Pd/C) with Hydrogen gas, or Sodium Dithionite (Na₂S₂O₄), or Raney Nickel with Hydrogen gas, or Iron/HCl |

| 3 | Cyclization to form Benzimidazole ring | 2-(4-cyanophenylamino)acetic acid, 1,1'-Carbonyldiimidazole (CDI), Tetrahydrofuran (THF), Acetic acid |

| 4 | Pinner Reaction (Amidine formation) | Ethanol, HCl gas, followed by Ammonia gas |

| 5 | Acylation of Amidine | n-hexyl chloroformate, Potassium carbonate, Acetone/Water |

| 6 | Final Salt Formation | Methanesulfonic acid, Acetone |

This table represents a generalized synthetic scheme for Dabigatran etexilate. The introduction of the ¹³C label would originate from the use of aniline-¹³C₆ in the initial steps of synthesizing the benzimidazole core.

Synthetic Workflow for Dabigatran-13C

Caption: Synthetic workflow for Dabigatran-¹³C Etexilate.

Synthesis of Dabigatran-d3

The deuterium labeling of Dabigatran has been achieved through various strategies, including the use of deuterium methylamine hydrochloride as the source of the d3 label.[2] Another approach involves a seven-step synthesis starting from 4-nitrobenzonitrile-2,3,5,6-D4 to produce deuterium-substituted Dabigatran etexilate with high purity and isotopic enrichment.[3]

Experimental Protocols for Dabigatran-d3 Synthesis

The following table outlines the key steps for the synthesis of Dabigatran-d3, focusing on the introduction of the deuterium label via a deuterated methylamine precursor.

| Step | Reaction | Key Reagents and Conditions |

| 1 | N-methylation with d3-source | 4-chloro-3-nitrobenzoate methyl ester, Deuterium methylamine hydrochloride (CD₃NH₂·HCl) |

| 2 | Acyl Chlorination | Thionyl chloride |

| 3 | Acylamidation | Coupling with the appropriate side chain |

| 4 | Alkylation | Introduction of the ethyl propanoate side chain |

| 5 | Reduction of Nitro Group | e.g., Pd/C, H₂ |

| 6 | Cyclization to form Benzimidazole ring | |

| 7 | Final modifications and salt formation |

This table provides a representative pathway for d3 labeling. The specific conditions and intermediates may vary based on the chosen synthetic route.

A patented method for preparing deuterium-substituted dabigatran etexilate starts with 4-nitrobenzonitrile-2, 3, 5, 6-D4 and proceeds through a seven-step reaction.[3] This method reports a final product purity of over 99%, a yield exceeding 90%, and an isotopic abundance of more than 99%.[3]

Synthetic Workflow for Dabigatran-d3

References

Technical Guide: Certificate of Analysis for Dabigatran-13C,d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and methodologies related to the isotopically labeled compound, Dabigatran-13C,d3. This information is critical for researchers utilizing this compound as an internal standard in pharmacokinetic studies, bioanalytical method development, and other research applications.

Quantitative Data Summary

The following tables summarize the key quantitative data typically found in a Certificate of Analysis for this compound.

Table 1: General Information

| Parameter | Specification |

| Compound Name | This compound |

| Chemical Name | 3-(2-(((4-Carbamimidoylphenyl)amino)methyl)-1-(methyl-d3)-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoic acid-13C |

| Molecular Formula | C₂₄¹³CH₂₂D₃N₇O₃[1] |

| Molecular Weight | 475.52 g/mol [1] |

| CAS Number | 1246817-44-6 (for D3 variant)[2] |

| Appearance | - |

| Solubility | - |

Table 2: Analytical Data

| Test | Method | Result |

| Chromatographic Purity | HPLC | >90%[2] |

| Identity (Mass) | Mass Spectrometry | Conforms to structure[2] |

| Identity (NMR) | ¹H-NMR | Conforms to structure[2] |

| Isotopic Purity | Mass Spectrometry | Not explicitly stated |

Experimental Protocols

Detailed methodologies for the key analytical techniques used to characterize this compound are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

A gradient reversed-phase HPLC method is commonly employed to determine the purity of Dabigatran and its related substances.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: Inertsil ODS-4, 5µm (250mm × 4.6mm)[3]

-

Mobile Phase A: 0.02M Potassium dihydrogen phosphate buffer (pH 3.0)[3][4]

-

Mobile Phase B: Acetonitrile[3]

-

Gradient Program: A typical gradient would be T/%B: 0/40, 5/50, 10/70, 15/70, 15.1/40, 20/40[4]

-

Flow Rate: 1.0 mL/min[3]

-

Column Temperature: 25°C[3]

-

Detection Wavelength: 220 nm[3]

-

Injection Volume: 10 µL[3]

-

Diluent: Water:Acetonitrile (50:50 v/v)[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity and Quantification

LC-MS/MS is a highly sensitive and specific method for the identification and quantification of Dabigatran and its isotopically labeled internal standards in biological matrices.

-

Instrumentation: A UPLC system coupled to a tandem quadrupole mass spectrometer.

-

Column: Acquity UPLC BEH C8, 1.7 µm (100 mm × 1 mm)[5] or a C18 reverse-phase column[6]

-

Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in methanol.[5]

-

Ionization Mode: Positive Electrospray Ionization (ESI+)[5][6]

-

MRM Transitions: For this compound, specific precursor and product ion transitions would be monitored. For a related isotopologue, [¹³C₆]-Dabigatran, the transition is m/z 478.2 → 295.2.[7]

-

Sample Preparation: Protein precipitation of plasma samples with methanol is a common procedure.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Visualizations

Signaling Pathway of Dabigatran

Dabigatran is a direct thrombin inhibitor. It binds to the active site of thrombin, preventing the conversion of fibrinogen to fibrin, which is a critical step in the formation of a blood clot.[8][9]

Caption: Dabigatran's mechanism of action in the coagulation cascade.

Experimental Workflow for Analysis

The general workflow for the analysis of this compound involves sample preparation followed by instrumental analysis for identity and purity assessment.

Caption: General experimental workflow for the analysis of this compound.

Logical Relationships of Analytical Data

The data presented in a Certificate of Analysis are interconnected, with each piece of information contributing to the overall quality assessment of the compound.

Caption: Logical relationships of data in a Certificate of Analysis.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. cleanchemlab.com [cleanchemlab.com]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. tsijournals.com [tsijournals.com]

- 5. UPLC MS/MS assay for routine quantification of dabigatran - a direct thrombin inhibitor - in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development and validation of LC-MS/MS method for simultaneous determination of dabigatran etexilate and its active metabolites in human plasma, and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. UPLC-MRM Mass Spectrometry Method for Measurement of the Coagulation Inhibitors Dabigatran and Rivaroxaban in Human Plasma and Its Comparison with Functional Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. droracle.ai [droracle.ai]

Commercial Availability and Research Applications of Dabigatran-13C,d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Dabigatran-13C,d3 for research purposes. It includes a comparative summary of commercial suppliers and a detailed experimental protocol for its application as an internal standard in the quantification of dabigatran using Liquid Chromatography-Mass Spectrometry (LC-MS).

Commercial Suppliers of this compound

This compound is available from several commercial suppliers as a stable isotope-labeled internal standard for use in bioanalytical and pharmacokinetic studies. The following table summarizes the key quantitative data from various suppliers. Please note that pricing and availability are subject to change and should be confirmed directly with the supplier.

| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight | Purity | Available Quantities |

| Cayman Chemical | 17133 | 2967480-55-1 | C₂₄[¹³C]H₂₂D₃N₇O₃ | 475.5 | ≥99% deuterated forms (d₁-d₃) | Contact for details |

| Simson Pharma Limited | D200141 | N/A | C₂₄¹³CH₂₂D₃N₇O₃ | 475.52 | Certificate of Analysis provided | Custom Synthesis |

| TargetMol | TMIH-0174 (for Dabigatran-d3) | 1246817-44-6 (for Dabigatran-d3) | C₂₅H₂₂D₃N₇O₃ | 474.5 | >90% | 1 mg, 5 mg |

| MedChemExpress | HY-10163S3 | N/A | C₂₄¹³CH₂₂D₃N₇O₃ | 475.52 | N/A | Contact for details |

| A2B Chem | BH60210 | 2967480-55-1 | C₂₅H₂₂D₃N₇O₃ | N/A | 99% | Contact for details |

| Immunomart | HY-10163S3-1mg | N/A | C₂₄¹³CH₂₂D₃N₇O₃ | 475.52 | N/A | Currently out of stock |

Application as an Internal Standard in LC-MS/MS Analysis

This compound is primarily utilized as an internal standard (IS) for the accurate quantification of dabigatran in biological matrices such as human plasma.[1] The stable isotope label ensures that the internal standard has nearly identical chemical and physical properties to the analyte, but with a different mass-to-charge ratio (m/z), allowing for its distinct detection by a mass spectrometer.[1][2] This co-elution and similar ionization efficiency help to correct for variations in sample preparation and instrument response.

Experimental Protocol: Quantification of Dabigatran in Human Plasma

The following is a representative LC-MS/MS protocol synthesized from published methodologies for the determination of dabigatran in human plasma.[1][3]

1. Materials and Reagents:

-

Dabigatran reference standard

-

This compound (Internal Standard)

-

Human plasma (blank)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Ammonium formate

-

Water, deionized or HPLC grade

2. Preparation of Stock and Working Solutions:

-

Dabigatran Stock Solution (1 mg/mL): Accurately weigh and dissolve dabigatran reference standard in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the dabigatran stock solution in a mixture of methanol and water to create calibration standards. Prepare a working solution of the internal standard.

3. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (calibration standard, quality control, or unknown sample), add 20 µL of the this compound working solution and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UPLC) system.

-

Column: A C18 reverse-phase column (e.g., 150 mm × 4.6 mm, 5 µm particle size).[1]

-

Mobile Phase: A gradient of 2 mM ammonium formate in water and a mixture of methanol and acetonitrile (e.g., 20:40:40 v/v/v of 2 mM ammonium formate:methanol:acetonitrile).[1]

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+).[3]

5. Mass Spectrometry Parameters:

-

Ion Transitions (m/z):

-

Ion Source Parameters: Optimize parameters such as ion spray voltage, source temperature, and gas flows for maximum signal intensity.

6. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of dabigatran to this compound against the concentration of the calibration standards.

-

Determine the concentration of dabigatran in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in the quantification of dabigatran using this compound as an internal standard.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Development and validation of LC-MS/MS method for simultaneous determination of dabigatran etexilate and its active metabolites in human plasma, and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Dabigatran-¹³C,d₃ as a Stable Isotope-Labeled Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical role of Dabigatran-¹³C,d₃ as a stable isotope-labeled internal standard in the bioanalysis of Dabigatran. Accurate and precise quantification of therapeutic drugs is paramount in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, mitigating matrix effects and improving the reliability of results.

Core Principles of Stable Isotope-Labeled Internal Standards

In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is a compound added in a known amount to samples, calibrators, and quality controls. The ideal IS co-elutes with the analyte of interest and exhibits similar ionization efficiency and extraction recovery. A stable isotope-labeled (SIL) internal standard, such as Dabigatran-¹³C,d₃, is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ²H (deuterium)). This mass difference allows the mass spectrometer to distinguish between the analyte and the IS, while their identical physicochemical properties ensure they behave similarly during sample preparation and analysis. This minimizes variability and leads to more accurate and precise quantification.

A logical workflow for utilizing a stable isotope-labeled internal standard in a bioanalytical method is depicted below.

Dabigatran: Metabolism and Pharmacokinetics

Dabigatran etexilate is the orally administered prodrug that is converted to the active anticoagulant, Dabigatran.[1][2] This conversion is a critical aspect of its pharmacology and is primarily mediated by esterases.[3][4] Understanding this metabolic pathway is essential for developing robust bioanalytical methods.

Dabigatran etexilate undergoes a two-step hydrolysis to form Dabigatran. The initial hydrolysis is mediated by intestinal carboxylesterase 2 (CES2), followed by hepatic carboxylesterase 1 (CES1).[4][5] The active Dabigatran can then be metabolized further through glucuronidation by UGT1A9, UGT2B7, and UGT2B15 to form pharmacologically active acyl glucuronides.[4][6] Importantly, Dabigatran's metabolism is independent of the cytochrome P450 (CYP) enzyme system, which reduces the potential for drug-drug interactions.[3][7]

Experimental Protocols for Bioanalysis of Dabigatran using Dabigatran-¹³C,d₃

The quantification of Dabigatran in biological matrices like human plasma is typically performed using LC-MS/MS. The following provides a generalized experimental protocol based on published methods.

Sample Preparation

A common and efficient method for sample preparation is protein precipitation.[8][9]

-

Aliquoting : Transfer a small volume (e.g., 100 µL) of the plasma sample into a microcentrifuge tube.

-

Internal Standard Spiking : Add a precise volume of Dabigatran-¹³C,d₃ working solution to each sample, calibrator, and quality control, except for the blank matrix.

-

Precipitation : Add a precipitating agent, typically acetonitrile, in a 3:1 or 4:1 ratio to the plasma volume.

-

Vortexing : Vortex the mixture thoroughly to ensure complete protein precipitation.

-

Centrifugation : Centrifuge the samples at high speed (e.g., 14,000 rpm) for a sufficient time (e.g., 10-15 minutes) to pellet the precipitated proteins.

-

Supernatant Transfer : Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

Evaporation and Reconstitution (Optional) : The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to enhance sensitivity.

Alternatively, solid-phase extraction (SPE) can be employed for cleaner extracts.[10]

Liquid Chromatography

Chromatographic separation is crucial to resolve Dabigatran from other endogenous matrix components.

-

Column : A reversed-phase C18 column is commonly used.[9][10]

-

Mobile Phase : A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water or an ammonium formate buffer) and an organic phase (e.g., acetonitrile or methanol) is typical.[10][11]

-

Flow Rate : A flow rate in the range of 0.3-0.5 mL/min is often employed.[11][12]

-

Column Temperature : The column is often maintained at an elevated temperature (e.g., 40-50 °C) to ensure reproducible retention times and peak shapes.[12]

Mass Spectrometry

Tandem mass spectrometry is used for its high selectivity and sensitivity.

-

Ionization Mode : Positive electrospray ionization (ESI+) is used.[9]

-

Detection Mode : Multiple Reaction Monitoring (MRM) is employed to monitor specific precursor-to-product ion transitions for both Dabigatran and Dabigatran-¹³C,d₃.[9][10]

The experimental workflow is summarized in the diagram below.

Quantitative Data Summary

The following tables summarize key quantitative parameters from validated bioanalytical methods for Dabigatran using a stable isotope-labeled internal standard.

Table 1: Mass Spectrometric Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Dabigatran | 472.20 - 472.30 | 289.10 | [9][10] |

| Dabigatran-¹³C₆ (IS) | 478.20 | 295.20 | [10] |

| Dabigatran-d₃ (IS) | Not specified | Not specified | [13] |

| Dabigatran etexilate | 629.46 | 290.10 | [9] |

| Dabigatran acylglucuronide | 648.38 | 289.10 | [9] |

Table 2: Bioanalytical Method Validation Parameters

| Parameter | Dabigatran | Reference |

| Linearity Range (ng/mL) | 1.016 - 304.025 | [10] |

| 1 - 1,000 | [13] | |

| 1.19 - 475 | [8] | |

| Intra-day Precision (%RSD) | 1.07 - 8.76 | [9] |

| Inter-day Precision (%RSD) | 2.56 - 4.51 (for DAG) | [9] |

| Intra-day Accuracy (%) | 99.4 - 103.42 | [9] |

| Inter-day Accuracy (%) | 98.37 - 104.42 (for DAG) | [9] |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 2.5 | [13] |

DAG: Dabigatran acylglucuronide

Conclusion

Dabigatran-¹³C,d₃ serves as an indispensable tool in the accurate and precise quantification of Dabigatran in biological matrices. Its use as a stable isotope-labeled internal standard in LC-MS/MS methods effectively corrects for variability in sample preparation and instrumental analysis, thereby ensuring high-quality data for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. The well-established metabolic pathway of Dabigatran and the availability of robust, validated bioanalytical methods underscore the maturity of its drug development and clinical application.

References

- 1. CN104644543A - Dabigatran-containing solid dispersion and preparation method as well as application thereof - Google Patents [patents.google.com]

- 2. Clinical pharmacokinetics and pharmacodynamics of the oral direct thrombin inhibitor dabigatran etexilate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The metabolism and disposition of the oral direct thrombin inhibitor, dabigatran, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. researchgate.net [researchgate.net]

- 6. Dabigatran | C25H25N7O3 | CID 216210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pharmacology, pharmacokinetics, and pharmacodynamics of dabigatran etexilate, an oral direct thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Development and validation of LC-MS/MS method for simultaneous determination of dabigatran etexilate and its active metabolites in human plasma, and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. actascientific.com [actascientific.com]

- 12. shimadzu.com [shimadzu.com]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Storage and Stability of Dabigatran-13C,d3

This guide provides a comprehensive overview of the recommended storage conditions and stability profile for Dabigatran-13C,d3, an isotopically labeled internal standard crucial for the accurate quantification of dabigatran in research and clinical settings. The information is intended for researchers, scientists, and professionals in drug development.

Compound Information

This compound is a stable isotope-labeled version of Dabigatran, a potent, direct thrombin inhibitor. The labeling with Carbon-13 and deuterium provides a distinct mass spectrometric signature, making it an ideal internal standard for bioanalytical assays.

| Identifier | Value |

| Compound Name | This compound |

| Molecular Formula | C₂₄¹³CH₂₂D₃N₇O₃[1] |

| Molecular Weight | 475.52[1] |

| Formulation | Solid[2] |

Recommended Storage and Handling

Proper storage and handling are paramount to ensure the integrity and stability of this compound. The following conditions are based on data for the closely related deuterated standard, Dabigatran-d3.

| Parameter | Recommendation | Source |

| Storage Temperature | -20°C | [2] |

| Long-term Stability | ≥ 4 years (at -20°C) | [2] |

| Shipping Condition | Room temperature (may vary for international) | [2] |

| Solubility | Slightly soluble in DMSO | [2] |

Handling Guidelines:

-

Store the compound in its original, tightly sealed container to prevent contamination.

-

For the parent drug, Dabigatran etexilate, exposure to moisture should be minimized as it is known to be moisture-sensitive, leading to product breakdown and loss of potency.[3][4] It is prudent to apply similar precautions to its labeled analogues.

-

Avoid repeated freeze-thaw cycles of solutions. Aliquot solutions into single-use vials if necessary.

Stability Profile and Degradation Pathways

While specific stability studies on this compound are not extensively published, the degradation pathways of the active pharmaceutical ingredient, Dabigatran etexilate, have been studied under various stress conditions. These pathways are relevant to the isotopically labeled compound as the core molecular structure is the same.

Summary of Dabigatran Etexilate Stability under Stress Conditions:

| Stress Condition | Observed Degradation | Key Degradation Pathways |

| Hydrolytic (Acidic & Alkaline) | Significant degradation | O-dealkylation, formation of benzimidic acid derivatives[5] |

| Oxidative | Less susceptible to degradation | N-dealkylation highlighted[5] |

| Photolytic | Less susceptible to degradation | N-dealkylation highlighted[5] |

| Thermal | Degradation observed | Formation of two main degradation products[6] |

The following diagram illustrates a generalized workflow for assessing the stability of a pharmaceutical compound like this compound.

Caption: Workflow for a forced degradation study of this compound.

The primary degradation pathways identified for Dabigatran etexilate involve hydrolysis of the ester and carbamate functionalities and N-dealkylation. A simplified representation of these pathways is shown below.

Caption: Major degradation pathways of the prodrug Dabigatran etexilate.

Experimental Protocols for Stability Assessment

The following outlines a general methodology for conducting stability studies on this compound, adapted from published studies on Dabigatran etexilate.[7][8][9]

Objective: To evaluate the stability of this compound under various storage and stress conditions.

Materials:

-

This compound reference standard

-

High-purity solvents (e.g., DMSO, Acetonitrile, Methanol)

-

High-purity water

-

Buffers (e.g., phosphate, acetate)

-

Stress agents (e.g., HCl, NaOH, H₂O₂)

-

High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometric (MS) detection

-

Validated analytical column (e.g., C18)

-

Environmental chambers for controlled temperature, humidity, and light exposure

Methodology:

-

Preparation of Stock Solution:

-

Accurately weigh a known amount of this compound solid.

-

Dissolve in a suitable solvent (e.g., DMSO, given its slight solubility) to prepare a concentrated stock solution.[2]

-

Further dilute with an appropriate mobile phase compatible solvent to a working concentration.

-

-

Forced Degradation Study:

-

Acid/Base Hydrolysis: Treat the solution with HCl and NaOH at specified concentrations and temperatures. Neutralize samples before analysis.

-

Oxidation: Treat the solution with a solution of hydrogen peroxide.

-

Thermal Stress: Expose the solid compound and solutions to elevated temperatures (e.g., 60°C).[6]

-

Photostability: Expose the solution to UV and visible light in a photostability chamber.

-

Collect samples at various time points for each condition.

-

-

Long-Term and Accelerated Stability Study:

-

Store aliquots of the solid compound and/or solutions in controlled environmental chambers at specified conditions (e.g., -20°C for long-term, 25°C/60% RH and 40°C/75% RH for accelerated).

-

Withdraw samples at predetermined intervals (e.g., 0, 3, 6, 9, 12, 24, 36, 48 months).

-

-

Sample Analysis:

-

Analyze all samples using a validated, stability-indicating HPLC method.

-

The method should be capable of separating the intact this compound from any potential degradation products.

-

Use a mass spectrometer to identify the structure of any significant degradants.

-

Quantify the remaining percentage of this compound and the formation of degradation products over time. A compound is typically considered stable if it maintains at least 90% of its initial concentration.[10]

-

Conclusion

This compound is a stable molecule when stored under the recommended condition of -20°C, with an expected shelf life of at least four years.[2] While it is a robust compound, awareness of the potential degradation pathways, particularly hydrolysis, is important for the preparation and storage of its solutions. The experimental protocols outlined provide a framework for researchers to conduct their own stability assessments tailored to their specific applications. Adherence to these storage and handling guidelines will ensure the integrity of this critical analytical standard.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. hcplive.com [hcplive.com]

- 4. FDA Drug Safety Communication: Special storage and handling requirements must be followed for Pradaxa (dabigatran etexilate mesylate) capsules | FDA [fda.gov]

- 5. Identification of dabigatran etexilate major degradation pathways by liquid chromatography coupled to multi stage high-resolution mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Stability of Dabigatran Etexilate in Manufacturer's Blister Pack, Unit-Dose Packaging, and Community Pharmacy Blister Pack - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stability of repackaged dabigatran etexilate capsules in dose administration aids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stability of Dabigatran Etexilate in Manufacturer’s Blister Pack, Unit-Dose Packaging, and Community Pharmacy Blister Pack - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Dabigatran-13C,d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Dabigatran-13C,d3, an isotopically labeled form of the direct thrombin inhibitor, Dabigatran. This document details its core physicochemical properties, its mechanism of action within the coagulation cascade, and its application in bioanalytical methodologies.

Core Properties of this compound

This compound is a stable isotope-labeled version of Dabigatran, designed for use as an internal standard in quantitative bioanalysis. The incorporation of one carbon-13 atom and three deuterium atoms provides a distinct mass difference from the parent compound, enabling precise quantification using mass spectrometry.

| Property | Value | Source(s) |

| Chemical Formula | C₂₄¹³CH₂₂D₃N₇O₃ | [1][2] |

| Molecular Weight | 474.53 g/mol - 475.5 g/mol | [2][3] |

| Parent Compound | Dabigatran | [4] |

| Parent Compound Formula | C₂₅H₂₅N₇O₃ | [5][6] |

| Parent Compound M.W. | 471.5 g/mol | [5] |

| Primary Application | Internal Standard for LC-MS/MS | [7][8] |

Note: The slight variation in molecular weight for this compound is dependent on the precision of the atomic masses used for the isotopes in the calculation.

Mechanism of Action: Direct Thrombin Inhibition

Dabigatran is a potent, competitive, and reversible direct thrombin inhibitor.[4] It binds to the active site of thrombin, thereby preventing the conversion of fibrinogen to fibrin, a critical step in the formation of a blood clot.[1] Unlike indirect thrombin inhibitors, Dabigatran can inhibit both free and clot-bound thrombin.[4] Furthermore, it inhibits thrombin-induced platelet aggregation.[4]

The signaling pathway below illustrates the central role of thrombin in the coagulation cascade and the inhibitory action of Dabigatran.

Experimental Protocols: Bioanalytical Quantification

This compound is primarily utilized as an internal standard for the accurate quantification of Dabigatran in biological matrices, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocol is a representative methodology synthesized from established bioanalytical methods.

Sample Preparation: Protein Precipitation

-

Aliquoting : Transfer 50 µL of the plasma sample into a clean microcentrifuge tube.

-

Internal Standard Spiking : Add a precise volume (e.g., 20 µL) of a known concentration of this compound solution (e.g., 100 ng/mL in methanol) to the plasma sample.

-

Protein Precipitation : Add 180 µL of cold methanol to the sample to precipitate plasma proteins.

-

Vortexing : Vortex the mixture for 5 minutes to ensure thorough mixing and protein precipitation.

-

Centrifugation : Centrifuge the sample at a high speed (e.g., 3000 x g) for 5 minutes to pellet the precipitated proteins.

-

Supernatant Transfer : Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

-

Chromatographic System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column : A C18 reverse-phase column is commonly used for separation.

-

Mobile Phase : A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).

-

Flow Rate : Typically in the range of 0.3-0.5 mL/min.

-

Injection Volume : 1-5 µL.

-

Mass Spectrometer : A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

-

Detection : Multiple Reaction Monitoring (MRM) is used to detect the specific mass transitions for Dabigatran and this compound.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Dabigatran | 472.3 | 289.1 |

| This compound | 476.3 | 292.1 |

Note: The exact m/z values may vary slightly depending on the instrument and its calibration.

The experimental workflow for a typical bioanalytical study using this compound is depicted below.

References

- 1. Dabigatran (Pradaxa) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. homehealthpatienteducation.com [homehealthpatienteducation.com]

- 3. The Discovery of Dabigatran Etexilate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dabigatran: Review of Pharmacology and Management of Bleeding Complications of This Novel Oral Anticoagulant - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of Thrombin-Bound Dabigatran Effects on Protease-Activated Receptor-1 Expression and Signaling In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of the DOAC-Stop Procedure by LC-MS/MS Assays for Determining the Residual Activity of Dabigatran, Rivaroxaban, and Apixaban - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety and Handling of Dabigatran-13C,d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling precautions for Dabigatran-13C,d3, an isotopically labeled form of Dabigatran, a direct thrombin inhibitor. The information is compiled to ensure safe laboratory practices and to provide essential data for research and development activities.

Chemical and Physical Properties

This compound is the 13C- and deuterium-labeled version of Dabigatran.[1] Stable heavy isotopes are often incorporated into drug molecules as tracers for quantification in drug development.[1]

| Property | Data | Reference |

| Chemical Name | N-[[2-[[[4-(aminoiminomethyl)phenyl]amino]methyl]-1-methyl-13C-d3-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-alanine | [2] |

| Molecular Formula | C₂₄¹³CH₂₂D₃N₇O₃ | [1][3] |

| Molecular Weight | 475.52 g/mol | [1][3] |

| CAS Number | 2967480-55-1 | [2] |

| Appearance | Solid | [2] |

| Application | For research use only. Not for human or veterinary diagnostic or therapeutic use. | [2] |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS).[2] Users must be aware of the potential risks and take appropriate precautions.

GHS Classification Summary

| Hazard Class | Category | Hazard Statement | Reference |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. | [2] |

| Skin Irritation | 2 | H315: Causes skin irritation. | [2] |

| Serious Eye Irritation | 2A | H319: Causes serious eye irritation. | [2] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation. | [2] |

GHS Label Elements

Toxicological Information

-

Primary Irritant Effect: The substance is an irritant to the skin, mucous membranes, and eyes.[2]

-

Sensitization: No known sensitizing effects.[2]

-

Carcinogenicity: The substance is not listed by IARC, NTP, or OSHA-Ca as a carcinogen.[2]

Experimental Protocols and Handling Precautions

Adherence to strict safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times to prevent exposure.

| Equipment | Specification | Reference |

| Eye/Face Protection | Wear safety glasses or goggles if eye contact is possible. | [4] |

| Hand Protection | Impervious gloves are recommended. | [4] |

| Skin and Body Protection | Impervious protective clothing, such as a lab coat, is recommended. | [4] |

| Respiratory Protection | Use in a well-ventilated area. Avoid breathing dust. | [2][5] |

Safe Handling Workflow

The following workflow outlines the critical steps for safely managing this compound in a laboratory setting.

Key Handling Precautions:

-

General Handling: Avoid breathing dust, fumes, or spray.[2] Minimize dust generation and accumulation.[4] Avoid prolonged or repeated exposure.[2]

-

Ventilation: Use only in a well-ventilated area, preferably within a laboratory hood.[5]

-

Storage: Keep the receptacle tightly sealed and store according to the instructions on the product insert.[2] Dabigatran is sensitive to moisture; it should be stored in its original container with a desiccant.[6]

-

Spill Management: In case of a spill, contain the source if safe to do so.[4] Collect the spilled material using a method that controls dust generation, such as a damp cloth or a filtered vacuum.[4] Ensure the clean-up area is thoroughly cleaned.[4]

First Aid Measures

In case of exposure, follow these first aid protocols immediately.

| Exposure Route | First Aid Instructions | Reference |

| If Swallowed | Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately. | [2][7] |

| If on Skin | Take off contaminated clothing. Wash off with soap and plenty of water. Consult a doctor. | [2][7] |

| If in Eyes | Rinse with pure water for at least 15 minutes, holding eyelids open. Consult a doctor. | [2][7] |

| If Inhaled | Move to fresh air. If breathing is difficult, keep at rest and call a physician if symptoms persist. | [2][7] |

Mechanism of Action: Direct Thrombin Inhibition

Dabigatran is a potent, competitive, and reversible direct inhibitor of thrombin (Factor IIa).[1][8] It binds to the active site of thrombin, preventing the conversion of fibrinogen to fibrin, which is the final step in the coagulation cascade.[9] This action inhibits the formation of blood clots.[9]

Disposal Considerations

Waste from this compound must be treated as hazardous.

-

Product Disposal: Excess and expired materials should be handled by a licensed hazardous material disposal company.[7]

-

Contaminated Packaging: Dispose of contaminated packaging in the same manner as the product itself.[7]

-

Regulatory Compliance: Ensure all federal and local regulations regarding the disposal of this material are strictly followed.[5][7]

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Dabigatran-13C-D3 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

- 4. novadozpharma.com [novadozpharma.com]

- 5. sds.edqm.eu [sds.edqm.eu]

- 6. FDA Drug Safety Communication: Special storage and handling requirements must be followed for Pradaxa (dabigatran etexilate mesylate) capsules | FDA [fda.gov]

- 7. cleanchemlab.com [cleanchemlab.com]

- 8. Dabigatran | C25H25N7O3 | CID 216210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Dabigatran - Wikipedia [en.wikipedia.org]

Introduction to dabigatran and its mechanism of action as a direct thrombin inhibitor.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dabigatran, a potent, competitive, and reversible direct thrombin inhibitor (DTI), represents a significant advancement in oral anticoagulant therapy.[1] Marketed as dabigatran etexilate (Pradaxa®), its prodrug form, it offers a more predictable anticoagulant response compared to traditional vitamin K antagonists.[1][2] This technical guide provides an in-depth exploration of dabigatran's core mechanism of action, its pharmacokinetic and pharmacodynamic profile, and the experimental methodologies used to characterize its activity.

Dabigatran directly targets thrombin (Factor IIa), a critical serine protease in the coagulation cascade.[1] Thrombin plays a central role in hemostasis by converting fibrinogen to fibrin, activating coagulation factors V, VIII, and XI, and promoting platelet aggregation.[2][3] By binding to the active site of thrombin, dabigatran effectively blocks these prothrombotic activities.[3][4] A key advantage of dabigatran is its ability to inhibit both free and fibrin-bound thrombin, a feature not shared by indirect thrombin inhibitors like heparin.[2][4][5]

From Prodrug to Active Inhibitor: The Activation Pathway

Dabigatran is administered orally as the inactive prodrug, dabigatran etexilate, to enhance its bioavailability.[3] Following oral administration, dabigatran etexilate undergoes rapid conversion to the active dabigatran molecule. This bioconversion is primarily mediated by esterases in the gut, portal vein, and liver and is not dependent on the cytochrome P450 system.[4][6][7]

Molecular Mechanism of Action: Direct Thrombin Inhibition

Dabigatran functions as a competitive, direct inhibitor by binding to the active site of the thrombin molecule.[1][4] This reversible binding prevents thrombin from interacting with its substrates, thereby inhibiting the conversion of fibrinogen to fibrin, which is the final step in the coagulation cascade.[1][4] This direct inhibition is independent of cofactors like antithrombin.[7]

Recent studies have also revealed that in addition to blocking the active site, dabigatran can inhibit the binding of thrombin to platelets, suggesting a broader mechanism of action than previously understood.[8][9]

Quantitative Pharmacokinetic and Pharmacodynamic Profile

The pharmacokinetic and pharmacodynamic properties of dabigatran are predictable and dose-dependent.[4][10]

| Parameter | Value | Reference(s) |

| Pharmacokinetics | ||

| Bioavailability (as etexilate) | ~3-7% | [2] |

| Time to Peak Plasma Concentration (Tmax) | 0.5 - 2.0 hours | [4] |

| Plasma Protein Binding | ~35% | [2] |

| Volume of Distribution | 50 - 70 L | [2][6] |

| Elimination Half-life | 12 - 17 hours | [2] |

| Primary Route of Elimination | Renal (~80%) | [2] |

| Pharmacodynamics | ||

| Inhibition Constant (Ki) for Thrombin | 4.5 nM | [11] |

| IC50 for Thrombin (free) | 200 nM | [12] |

| IC50 for Thrombin (clot-bound) | 186 nM | [12] |

| IC50 for Thrombin-induced Platelet Aggregation | 118 nM | [8][13] |

Experimental Protocols for Assessing Dabigatran's Activity

The anticoagulant effect of dabigatran can be assessed using various coagulation assays. The following outlines the principles of key experimental protocols.

Thrombin Time (TT) and Dilute Thrombin Time (dTT)

-

Principle: These assays directly measure the time it takes for a clot to form in a plasma sample after the addition of a known amount of thrombin.[14] The presence of a direct thrombin inhibitor like dabigatran will prolong this time. The dTT uses diluted plasma to enhance sensitivity.[15]

-

Methodology:

-

Platelet-poor plasma is obtained by centrifuging citrated whole blood.

-

The plasma is incubated at 37°C.

-

A standardized amount of thrombin reagent is added to the plasma.

-

The time to fibrin clot formation is measured optically or mechanically.

-

For dTT, the plasma is diluted (e.g., 1:8) with buffer before the addition of thrombin.[15]

-

Ecarin Clotting Time (ECT)

-

Principle: Ecarin, a snake venom enzyme, directly converts prothrombin to meizothrombin, which is then inhibited by dabigatran.[2][14] The ECT measures the time to clot formation after the addition of ecarin.[2]

-

Methodology:

-

Platelet-poor plasma is prepared and incubated at 37°C.

-

Ecarin reagent is added to the plasma.

-

The time until clot formation is recorded.

-

Activated Partial Thromboplastin Time (aPTT)

-

Principle: The aPTT assesses the integrity of the intrinsic and common coagulation pathways. Dabigatran prolongs the aPTT by inhibiting thrombin, a key component of the common pathway.[2][6]

-

Methodology:

-

Platelet-poor plasma is incubated with a contact activator (e.g., silica) and phospholipids at 37°C.

-

Calcium chloride is added to initiate clotting.

-

The time to clot formation is measured.

-

Thrombin Generation Assay (TGA)

-

Principle: This assay provides a more comprehensive assessment of the overall coagulation potential by measuring the continuous generation of thrombin over time in plasma after the initiation of coagulation.

-

Methodology:

-

Coagulation is initiated in platelet-poor or platelet-rich plasma by adding a trigger (e.g., tissue factor).

-

A fluorogenic substrate for thrombin is added.

-

The fluorescence generated is continuously measured, reflecting the amount of thrombin being produced.

-

Parameters such as lag time, peak thrombin concentration, and endogenous thrombin potential (area under the curve) are calculated.

-

References

- 1. droracle.ai [droracle.ai]

- 2. Dabigatran: Review of Pharmacology and Management of Bleeding Complications of This Novel Oral Anticoagulant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dabigatran (Pradaxa) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. researchgate.net [researchgate.net]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Direct thrombin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dabigatran Attenuates the Binding of Thrombin to Platelets-A Novel Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The pharmacokinetics, pharmacodynamics and tolerability of dabigatran etexilate, a new oral direct thrombin inhibitor, in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Discovery of Dabigatran Etexilate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. thieme-connect.com [thieme-connect.com]

- 14. clinlabnavigator.com [clinlabnavigator.com]

- 15. academic.oup.com [academic.oup.com]

Methodological & Application

Application Note: High-Throughput Quantification of Dabigatran in Human Plasma by LC-MS/MS using Dabigatran-¹³C,d₃ as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of dabigatran in human plasma. The method utilizes a stable isotope-labeled internal standard (IS), Dabigatran-¹³C,d₃, to ensure high accuracy and precision. A simple protein precipitation step is employed for sample preparation, allowing for a fast and efficient workflow suitable for high-throughput analysis in clinical research and drug development settings. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.

Introduction

Dabigatran is a direct thrombin inhibitor used for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation and for the treatment and prevention of deep vein thrombosis and pulmonary embolism.[1][2] Accurate and reliable quantification of dabigatran in plasma is crucial for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence trials. LC-MS/MS has become the gold standard for this purpose due to its inherent selectivity and sensitivity.[3][4] The use of a stable isotope-labeled internal standard, such as Dabigatran-¹³C,d₃, is critical for correcting matrix effects and variabilities in the analytical process, thereby ensuring the reliability of the results.

This application note provides a detailed protocol for the quantification of dabigatran in human plasma using an LC-MS/MS method with Dabigatran-¹³C,d₃ as the internal standard.

Experimental Workflow

The overall experimental workflow for the quantification of dabigatran in human plasma is depicted below.

Caption: Experimental workflow for dabigatran quantification.

Detailed Protocols

Materials and Reagents

-

Dabigatran reference standard

-

Dabigatran-¹³C,d₃ internal standard[5]

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (≥98%)

-

Ammonium formate

-

Human plasma (with anticoagulant, e.g., citrate)

-

Microcentrifuge tubes (1.5 mL)

-

Pipettes and tips

Standard and Internal Standard Stock Solution Preparation

-

Dabigatran Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of dabigatran reference standard in methanol to obtain a final concentration of 1 mg/mL.

-

Dabigatran-¹³C,d₃ Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Dabigatran-¹³C,d₃ in methanol to obtain a final concentration of 1 mg/mL.

-

Store stock solutions at -20°C.

Working Solutions Preparation

-

Dabigatran Working Solutions: Prepare serial dilutions of the dabigatran stock solution with a mixture of methanol and water (e.g., 50:50, v/v) to create a series of working solutions for calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the Dabigatran-¹³C,d₃ stock solution with acetonitrile to a final concentration of 100 ng/mL.

Sample Preparation Protocol

-

Label microcentrifuge tubes for blank, calibration standards, QC samples, and unknown samples.

-

To each tube, add 100 µL of the corresponding plasma sample (blank, spiked calibration/QC, or unknown).

-

Add 300 µL of the internal standard working solution (in acetonitrile) to each tube.

-

Vortex mix for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 x g for 5 minutes at room temperature.[6]

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

The logical relationship of the key components in the LC-MS/MS system is illustrated below.

Caption: Logical diagram of the LC-MS/MS system components.

Chromatographic Conditions

| Parameter | Condition |

| LC System | A UPLC or HPLC system capable of gradient elution |

| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm)[4][6] |

| Mobile Phase A | 0.1% Formic acid in water or 10 mM Ammonium formate in water[4] |

| Mobile Phase B | 0.1% Formic acid in acetonitrile[4] |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40 - 50 °C[6] |

| Injection Volume | 1 - 5 µL |

| Gradient Program | A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute dabigatran, and then re-equilibrate the column.[7] |

Mass Spectrometry Conditions

| Parameter | Condition |

| Mass Spectrometer | A triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[4][8] |

| MRM Transitions | See Table 1 |

| Ion Source Temp. | ~450 °C[9] |

| Gas Flows | Optimized for the specific instrument |

| Collision Energy | Optimized for each transition |

Table 1: Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Dabigatran | 472.2 - 472.3 | 289.1 - 289.2 |

| Dabigatran-¹³C,d₃ | 478.2 - 478.5 | 295.2 |

Note: The exact m/z values may vary slightly depending on the instrument and calibration. It is recommended to optimize these transitions on the specific instrument being used.[6][10]

Quantitative Data Summary

The following tables summarize typical performance characteristics of LC-MS/MS methods for dabigatran quantification.

Table 2: Linearity and Sensitivity

| Parameter | Typical Range/Value |

| Linear Range | 1.0 - 800 µg/L (ng/mL)[6][11] |

| Correlation Coefficient (r²) | > 0.99[8][12] |

| Lower Limit of Quantification (LLOQ) | 0.46 - 2.5 µg/L (ng/mL)[6][13] |

| Limit of Detection (LOD) | 0.21 - 0.5 ng/mL[4][6] |

Table 3: Precision and Accuracy

| Parameter | Acceptance Criteria | Typical Performance |

| Intra-assay Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 6%[6] |

| Inter-assay Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 9%[6] |

| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) | Within ± 5%[6] |

| Recovery | Consistent and reproducible | > 89%[11][14] |

Conclusion

The LC-MS/MS method detailed in this application note provides a sensitive, specific, and reliable approach for the quantification of dabigatran in human plasma. The use of the stable isotope-labeled internal standard, Dabigatran-¹³C,d₃, ensures high accuracy and precision. The simple sample preparation protocol makes this method well-suited for high-throughput analysis in various research and development applications.

References

- 1. tsijournals.com [tsijournals.com]

- 2. iajpr.com [iajpr.com]

- 3. agilent.com [agilent.com]

- 4. endotell.ch [endotell.ch]

- 5. caymanchem.com [caymanchem.com]

- 6. UPLC-MRM Mass Spectrometry Method for Measurement of the Coagulation Inhibitors Dabigatran and Rivaroxaban in Human Plasma and Its Comparison with Functional Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijbpr.net [ijbpr.net]

- 8. Development and validation of LC-MS/MS method for simultaneous determination of dabigatran etexilate and its active metabolites in human plasma, and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. actascientific.com [actascientific.com]

- 10. researchgate.net [researchgate.net]

- 11. Development and validation of LC-MSMS assay for the determination of the prodrug dabigatran etexilate and its active metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ultrasensitive LC-MS/MS quantitation of the N-nitroso-dabigatran etexilate impurity in dabigatran etexilate mesylate using an electrospray ionization technique - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Development and validation of LC-MSMS assay for the determination of the prodrug dabigatran etexilate and its active metabolites in human plasma. | Sigma-Aldrich [sigmaaldrich.com]

Application of Dabigatran-13C,d3 in pharmacokinetic studies of dabigatran etexilate.

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Dabigatran-13C,d3 as an internal standard in pharmacokinetic (PK) studies of dabigatran etexilate. The use of a stable isotope-labeled internal standard is crucial for accurate and precise quantification of dabigatran in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is considered the gold standard for such analyses[1].

Introduction

Dabigatran etexilate is an orally administered prodrug that is rapidly converted to its active form, dabigatran, a direct thrombin inhibitor[2][3][4][5]. Understanding the pharmacokinetic profile of dabigatran is essential for optimizing dosing regimens and ensuring patient safety and efficacy. This compound, a stable isotope-labeled analog of dabigatran, serves as an ideal internal standard for quantitative bioanalysis. Its identical chemical and physical properties to the analyte, but distinct mass, allow for correction of variability during sample preparation and analysis, leading to high accuracy and precision.

Metabolic Pathway of Dabigatran Etexilate

Dabigatran etexilate undergoes a two-step metabolic activation process primarily mediated by carboxylesterases (CES) to form the active moiety, dabigatran. The prodrug is first hydrolyzed by intestinal CES2 to an intermediate metabolite (M2), which is then converted to dabigatran by hepatic CES1[3][6]. Cytochrome P450 enzymes do not play a significant role in the metabolism of dabigatran etexilate[7]. The active dabigatran can then be metabolized into four different acyl glucuronides, which also exhibit pharmacological activity[8].

Quantitative Data from Pharmacokinetic Studies

The following tables summarize key pharmacokinetic parameters of dabigatran following oral administration of dabigatran etexilate in healthy male subjects. These studies typically utilize LC-MS/MS with a stable isotope-labeled internal standard for quantification.

Table 1: Single Dose Pharmacokinetics of Dabigatran [2]

| Dose (mg) | Cmax (ng/mL) | tmax (h) | AUC (ng·h/mL) |

| 10 | 8 | 1.25 - 1.5 | - |

| 30 | 22 | 1.25 - 1.5 | - |

| 100 | 82 | 1.25 - 1.5 | - |

| 200 | 161 | 1.25 - 1.5 | - |

| 400 | 344 | 1.25 - 1.5 | - |

Table 2: Multiple Dose Pharmacokinetics of Dabigatran (Three times daily) [2]

| Dose (mg) | Cmax,ss (ng/mL) | Cmin,ss (ng/mL) | AUCss (ng·h/mL) |

| 50 | - | - | 305 |

| 100 | - | - | 904 |

| 200 | - | - | 1620 |

| 400 | 359 | 105 | 3270 |

Cmax: Maximum plasma concentration; tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; Cmax,ss: Steady-state maximum plasma concentration; Cmin,ss: Steady-state minimum plasma concentration; AUCss: Steady-state area under the plasma concentration-time curve.

Experimental Protocols

Bioanalytical Method: LC-MS/MS Quantification of Dabigatran in Human Plasma

This protocol outlines a general procedure for the quantification of dabigatran in human plasma using this compound as an internal standard. This method is based on principles described in various validated LC-MS/MS assays for dabigatran[1][9][10].

1. Sample Preparation (Protein Precipitation)

-

To 50 µL of human plasma sample, add 150 µL of acetonitrile containing the internal standard, this compound[1].

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system[9].

2. Liquid Chromatography Conditions

-

Column: A C18 reverse-phase column is commonly used (e.g., Shim-pack XR-ODS II, 100 x 3.0 mm, 2.2 µm)[11].

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile) is typical[11].

-

Flow Rate: A flow rate of 0.3 mL/min is a common starting point[11].

-

Column Temperature: Maintain the column at a constant temperature, for example, 30°C[11].

3. Mass Spectrometry Conditions

-

Ionization: Positive electrospray ionization (ESI+) is used[9].

-

Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. The specific mass transitions for dabigatran and its labeled internal standard are monitored.

-

Dabigatran: m/z 472.3 → 289.1[9]

-

This compound (example): m/z 478.0 → 294.9 (Note: exact mass transitions for this compound should be optimized based on the specific labeled positions. The provided transition is for a d6-labeled standard)[2]. For a 13C6-labeled standard, the precursor ion would be approximately m/z 478.3.

-

-

The dwell time for each transition should be optimized to ensure a sufficient number of data points across the chromatographic peak.

4. Calibration and Quality Control

-

Prepare a series of calibration standards by spiking blank plasma with known concentrations of dabigatran and a fixed concentration of this compound.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

-

The concentration of dabigatran in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for a pharmacokinetic study of dabigatran etexilate utilizing LC-MS/MS with this compound as an internal standard.

Conclusion

The use of this compound as an internal standard is integral to the robust and reliable quantification of dabigatran in biological matrices for pharmacokinetic studies. The detailed protocols and data presented herein provide a comprehensive guide for researchers and professionals in the field of drug development. Adherence to these methodologies ensures the generation of high-quality data, which is fundamental for the clinical assessment of dabigatran etexilate.

References

- 1. endotell.ch [endotell.ch]

- 2. The pharmacokinetics, pharmacodynamics and tolerability of dabigatran etexilate, a new oral direct thrombin inhibitor, in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of carboxylesterase-dependent dabigatran etexilate hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Carboxylesterase-2 plays a critical role in dabigatran etexilate active metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The metabolism and disposition of the oral direct thrombin inhibitor, dabigatran, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the Pharmacokinetics of Dabigatran etexilate mesylate?_Chemicalbook [chemicalbook.com]

- 9. Development and validation of LC-MS/MS method for simultaneous determination of dabigatran etexilate and its active metabolites in human plasma, and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for determination of free and total dabigatran in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. actascientific.com [actascientific.com]

Application Note: Bioanalytical Sample Preparation of Dabigatran and Dabigatran-¹³C,d₃

Introduction

Dabigatran is a potent, direct thrombin inhibitor used as an anticoagulant for preventing thrombotic events.[1][2] Accurate quantification of dabigatran in biological matrices like plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The use of a stable isotope-labeled internal standard, such as Dabigatran-¹³C,d₃, is the gold standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, as it effectively corrects for matrix effects and variability during sample preparation and analysis.[3][4]

This document provides detailed protocols for the most common sample preparation techniques—Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and a combined Protein Precipitation followed by Liquid-Liquid Extraction (LLE)—for the bioanalysis of dabigatran from human plasma.

Quantitative Data Summary

The following table summarizes the performance metrics of various sample preparation and LC-MS/MS methods for dabigatran quantification.

| Parameter | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) | PPT followed by LLE |

| Linearity Range | 1 - 1,000 ng/mL[5] | 1.016 - 304.025 ng/mL[3] | 5 - 1,000 ng/L[6] |

| Lower Limit of Quantitation (LLOQ) | 1.19 ng/mL | 1.016 ng/mL[3] | 10.0 ng/mL |

| Intra-day Precision (%CV) | 1.07 - 8.76%[7] | Not Specified | < 5.6%[6] |

| Inter-day Precision (%CV) | 2.56 - 4.51%[7] | Not Specified | < 3.9%[6] |

| Accuracy | 99.4 - 103.42%[7] | Not Specified | 89.8 - 104.4%[6] |

| Internal Standard | Dabigatran-d3 | Dabigatran-¹³C₆[3] | Not Specified |

Experimental Protocols & Workflows

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward technique for removing the majority of proteins from plasma samples by adding a water-miscible organic solvent.[8] Acetonitrile is commonly used as the precipitation solvent.[9] This method is well-suited for high-throughput analysis.

Protocol:

-

Aliquot 100 µL of thawed, vortexed human plasma into a clean microcentrifuge tube.[9]

-

Add 50 µL of the working internal standard solution (Dabigatran-¹³C,d₃ in a suitable solvent) and vortex briefly.[9]

-

Add 250-400 µL of ice-cold acetonitrile to the plasma sample.[5][9] The recommended final ratio is 3:1 (v/v) of acetonitrile to plasma.[10]

-

Vortex the mixture vigorously for 15-30 seconds to ensure complete protein precipitation.[5][9]

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 5-15 minutes to pellet the precipitated proteins.[5]

-

Carefully transfer the supernatant to a clean vial or a 96-well plate.

-

The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.[5]

Workflow Diagram:

Caption: Workflow for Dabigatran analysis using Protein Precipitation.

Solid-Phase Extraction (SPE)

SPE is a highly effective technique for isolating analytes from complex matrices, resulting in cleaner extracts and reduced matrix effects compared to PPT.[11] It involves passing the sample through a solid sorbent that retains the analyte, followed by washing to remove interferences and elution of the purified analyte.

Protocol:

-

Aliquot 200 µL of thawed, vortexed human plasma into a clean tube.[3]

-

Add 20 µL of the working internal standard solution (Dabigatran-¹³C,d₃) and mix.[3]

-

Add 500 µL of 0.1% formic acid solution to the plasma sample and vortex.[3]

-

Condition the SPE cartridge (e.g., Strata-X or equivalent polymeric reversed-phase sorbent) with 1 mL of methanol followed by 1 mL of water.[3][12]

-

Load the entire pre-treated plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove hydrophilic interferences.

-

Elute dabigatran and the internal standard from the cartridge using 1 mL of an appropriate elution solvent (e.g., methanol or a mixture of methanol and acetonitrile).[3]

-

Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.

-

Inject the reconstituted sample into the LC-MS/MS system.